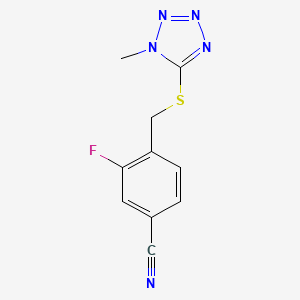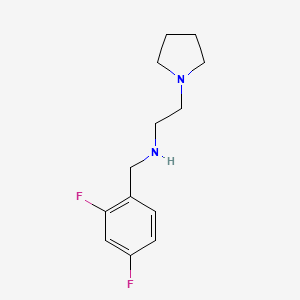
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is a chemical compound that features a unique combination of a fluoro-substituted benzene ring, a tetrazole moiety, and a benzonitrile group
Méthodes De Préparation
The synthesis of 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from aldoximes and diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes.
Introduction of the Fluoro Group: The fluoro group is introduced through nucleophilic aromatic substitution reactions, often using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF).
Thioether Formation: The thioether linkage is formed by reacting the tetrazole derivative with a suitable thiol compound under basic conditions.
Benzonitrile Formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a molecular probe to study biological pathways and interactions, particularly those involving tetrazole and nitrile functionalities.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets. In antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The tetrazole moiety can interact with metal ions or proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile include:
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also features a tetrazole ring and has been studied for its energetic properties.
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: These compounds have shown significant antibacterial activity and are structurally similar due to the presence of the fluoro and tetrazole groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8FN5S |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
3-fluoro-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C10H8FN5S/c1-16-10(13-14-15-16)17-6-8-3-2-7(5-12)4-9(8)11/h2-4H,6H2,1H3 |
Clé InChI |
WHKOEJQGUJWTNN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(C=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)






![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)

